((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
Description
The compound ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a bicyclic structure with a thiophene ring and a methanone group
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS2/c1-16-12-6-10-2-3-11(7-12)14(10)13(15)9-4-5-17-8-9/h4-5,8,10-12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLJDGXURTLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylthio group.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Methanone Group: The methanone group can be introduced through an acylation reaction, typically using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Sulfoxides and Sulfones: from oxidation.
Alcohols: from reduction.
Substituted derivatives: from nucleophilic substitution.
Biaryl compounds: from coupling reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological systems due to its unique structural features.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone
- ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone
Uniqueness
- Structural Features : The combination of a bicyclic core with a thiophene ring and a methanone group is unique, providing distinct chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
